![molecular formula C21H21FN2OS B2891771 3-[(3-fluorobenzyl)thio]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole CAS No. 877659-21-7](/img/structure/B2891771.png)
3-[(3-fluorobenzyl)thio]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole
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Overview
Description
The compound “3-[(3-fluorobenzyl)thio]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole” is a complex organic molecule that contains several functional groups. It has an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Attached to this indole ring is a thioether linkage to a fluorobenzyl group, and a 2-oxo-pyrrolidin-1-yl-ethyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the indole ring, followed by the introduction of the thioether and 2-oxo-pyrrolidin-1-yl-ethyl groups. The exact methods would depend on the specific reactions and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole ring, the thioether linkage, and the 2-oxo-pyrrolidin-1-yl-ethyl group. The presence of these groups would likely confer specific chemical properties to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The indole ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The thioether group might be susceptible to oxidation, and the 2-oxo-pyrrolidin-1-yl-ethyl group could potentially undergo various reactions depending on the specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar 2-oxo-pyrrolidin-1-yl-ethyl group and the aromatic indole ring might influence its solubility properties .Scientific Research Applications
Antiviral Activity
Indole derivatives have shown potential as antiviral agents . For instance, certain 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole have demonstrated potent antiviral activity against Coxsackie B4 virus .
Anti-inflammatory Activity
Indole derivatives have also been associated with anti-inflammatory properties . This suggests that the compound could potentially be used in the development of new anti-inflammatory drugs.
Anticancer Activity
Indole derivatives have been studied for their anticancer properties . This compound, with its indole nucleus, could potentially be used in cancer research and treatment.
Antioxidant Activity
Some indole derivatives have shown considerable antioxidant activity . This compound could potentially be used in the development of new antioxidants.
Antimicrobial Activity
Indole derivatives have been associated with antimicrobial properties . This suggests that the compound could potentially be used in the development of new antimicrobial drugs.
Antidiabetic Activity
Indole derivatives have been studied for their antidiabetic properties . This compound, with its indole nucleus, could potentially be used in diabetes research and treatment.
Future Directions
properties
IUPAC Name |
2-[3-[(3-fluorophenyl)methylsulfanyl]indol-1-yl]-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2OS/c22-17-7-5-6-16(12-17)15-26-20-13-24(19-9-2-1-8-18(19)20)14-21(25)23-10-3-4-11-23/h1-2,5-9,12-13H,3-4,10-11,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGUDFYGHSCORF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-fluorobenzyl)thio]-1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indole |
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